molecular formula C18H23N3O2 B5433226 [(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone

[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone

Cat. No.: B5433226
M. Wt: 313.4 g/mol
InChI Key: QFYFEVNKDYUOIL-MAUKXSAKSA-N
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Description

[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone is a complex organic compound with a unique structure that combines a piperidine ring with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where an aldehyde, an amine, and a ketone are reacted under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, often using reagents like mCPBA (meta-chloroperoxybenzoic acid).

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.

    Coupling of the Two Moieties: The final step involves coupling the piperidine and pyrazole moieties through a condensation reaction, often using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (pyridinium chlorochromate).

    Reduction: The ketone or aldehyde groups can be reduced to alcohols using reducing agents like NaBH4 (sodium borohydride).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: PCC, mCPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Benzyl chloride, various nucleophiles

    Cyclization: Hydrazine, 1,3-diketones

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of a ketone would yield an alcohol.

Scientific Research Applications

[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders and cancer.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of neurotransmitter receptors. Additionally, the pyrazole moiety can interact with various enzymes, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone: shares structural similarities with other piperidine and pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structure, which allows it to interact with a broader range of molecular targets compared to simpler piperidine or pyrazole derivatives. This dual functionality enhances its potential as a versatile pharmacological agent and research tool.

Properties

IUPAC Name

[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-13-10-16(20-19-13)17(22)21-9-8-18(2,23)15(12-21)11-14-6-4-3-5-7-14/h3-7,10,15,23H,8-9,11-12H2,1-2H3,(H,19,20)/t15-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYFEVNKDYUOIL-MAUKXSAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)N2CCC(C(C2)CC3=CC=CC=C3)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N2CC[C@@]([C@H](C2)CC3=CC=CC=C3)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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